2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide under basic conditions to form the imidazo[4,5-b]pyridine core. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the thioxo group.
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another thioxo-containing heterocycle with different biological activities.
Thiazole derivatives: Compounds with a thioxo group and a different heterocyclic core.
Uniqueness
2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to the combination of its imidazo[4,5-b]pyridine core and the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5N3O2S |
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Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)4-2-1-3-5(8-4)10-7(13)9-3/h1-2H,(H,11,12)(H2,8,9,10,13) |
InChI Key |
VTWCFKLUXDSSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=S)N2)C(=O)O |
Origin of Product |
United States |
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